molecular formula C16H28BNO4 B13047275 Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate

Cat. No.: B13047275
M. Wt: 309.2 g/mol
InChI Key: KVLHJRFHBNXYSO-UHFFFAOYSA-N
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Description

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C16H28BNO4

Molecular Weight

309.2 g/mol

IUPAC Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl]carbamate

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-9-8-11(10-12)17-21-15(4,5)16(6,7)22-17/h10,12H,8-9H2,1-7H3,(H,18,19)

InChI Key

KVLHJRFHBNXYSO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the formation of the dioxaborolane ring through a reaction with pinacol and boronic acid derivatives under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: It serves as a precursor in the synthesis of boron-based drugs used in cancer treatment and other medical applications.

    Industry: The compound is employed in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate involves its interaction with molecular targets through the boron atom in the dioxaborolane ring. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and exerting therapeutic effects . The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate can be compared with other boron-containing compounds, such as:

Biological Activity

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C18H25BN2O4
  • Molecular Weight : 342.31 g/mol
  • CAS Number : 212127-83-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety is significant for its reactivity and potential interactions with biomolecules.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may exhibit inhibitory effects on enzymes involved in neurodegenerative processes.
  • Antioxidant Properties : It has been suggested that the compound can reduce oxidative stress markers in cellular models.

Neuroprotective Effects

Recent studies have indicated that this compound shows promise as a neuroprotective agent. In vitro studies demonstrated its ability to protect astrocytes from amyloid beta-induced toxicity.

StudyFindings
In Vitro Study on Astrocytes Showed a moderate protective effect against Aβ1-42-induced cell death, improving cell viability by approximately 20% compared to controls .
Oxidative Stress Model Reduced malondialdehyde (MDA) levels significantly compared to untreated groups, indicating antioxidant activity .

Cytotoxicity Assessment

The compound exhibited low cytotoxicity at concentrations up to 100 μM in cell viability assays. This suggests a favorable safety profile for further development as a therapeutic agent.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving scopolamine-induced oxidative stress in rats, the compound demonstrated a reduction in TNF-α levels and improved overall brain health markers compared to control groups. However, it was noted that while the compound had beneficial effects, it did not outperform established treatments like galantamine .

Case Study 2: Synthesis and Biological Evaluation

A synthesis study highlighted the preparation of this compound and evaluated its biological properties. The study confirmed the compound's ability to inhibit key enzymes related to neurodegeneration and reduce oxidative stress markers in cultured cells .

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